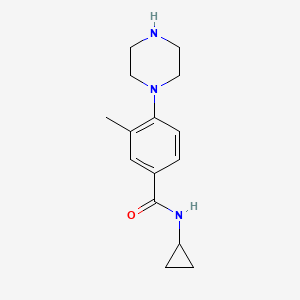

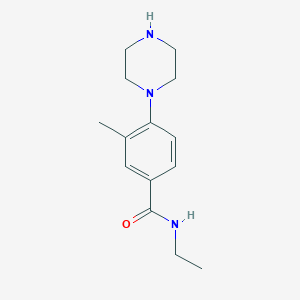

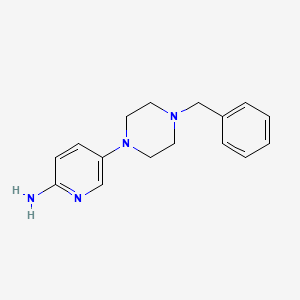

N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide

Vue d'ensemble

Description

N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide (NCMB) is a synthetic compound with a wide range of applications in research, particularly in scientific fields such as biochemistry and physiology. NCMB is a cyclic amide with a piperazine moiety, and is a member of the cyclic amide family of compounds. NCMB is an important compound for research due to its ability to act as an inhibitor of several enzymes, as well as its ability to act as a substrate for various metabolic pathways.

Applications De Recherche Scientifique

DNA Minor Groove Binding

Piperazine derivatives, similar to Hoechst 33258, which is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, have significant implications in scientific research. These compounds are utilized in cellular biology for chromosome and nuclear staining, analysis of nuclear DNA content (flow cytometry), and investigation of plant chromosomes. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, underlining their importance in drug design and molecular biology studies to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antimycobacterial Activity

Piperazine and its analogues play a crucial role in developing anti-mycobacterial agents, especially against Mycobacterium tuberculosis (MTB). Notably, several compounds containing piperazine as a core structural element have demonstrated potent activity against drug-resistant strains of MTB, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significance of piperazine-based compounds in addressing the challenge of tuberculosis, providing a foundation for medicinal chemists to exploit these structures in designing effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications

Recent advancements in nanofiltration (NF) membrane technology have highlighted the potential of piperazine-based NF membranes, especially those featuring a crumpled polyamide layer, for environmental applications. These membranes are designed for water softening, purification, wastewater treatment, and water reuse, showcasing significant enhancements in membrane separation performance due to their unique crumpled morphologies. Such developments underscore the environmental significance of piperazine derivatives in improving water treatment processes and addressing global challenges related to water scarcity and quality (Shao et al., 2022).

Mécanisme D'action

Target of Action

The primary target of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing cellular processes such as proliferation, differentiation, and apoptosis .

Biochemical Pathways

Given its target, it is likely to influence pathways downstream of mapk14 . These could include pathways related to cellular stress responses, inflammation, and apoptosis .

Result of Action

Given its interaction with MAPK14, it may influence a variety of cellular processes, potentially leading to changes in cell proliferation, differentiation, and survival .

Analyse Biochimique

Cellular Effects

It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is not well-established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-cyclopropyl-3-methyl-4-piperazin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-11-10-12(15(19)17-13-3-4-13)2-5-14(11)18-8-6-16-7-9-18/h2,5,10,13,16H,3-4,6-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNYKIXZDQJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CC2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid](/img/structure/B3073878.png)

![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)

![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)